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Compound of Interest

Compound Name: 4-Oxocyclohexanecarbonitrile

Cat. No.: B057107

An In-Depth Technical Guide to 4-Oxocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and spectral characteristics of 4-Oxocyclohexanecarbonitrile (CAS No. 34916-10-
4). This bifunctional molecule, incorporating both a ketone and a nitrile group on a cyclohexane
scaffold, serves as a valuable intermediate in organic synthesis, particularly in the development
of pharmaceutical agents.

Core Physicochemical Properties

4-Oxocyclohexanecarbonitrile is a colorless to pale yellow solid or oil, soluble in some
organic solvents.[1] Its structure presents opportunities for diverse chemical transformations,

making it a versatile building block.[1] Key quantitative properties are summarized below for
easy reference.
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Property Value Reference(s)
CAS Number 34916-10-4 [1112]
Molecular Formula C7HsNO [11[2][3]
Molecular Weight 123.15 g/mol [21[31[4]
Appearance Clear Colourless Qil / Solid [1]
Boiling Point 271 °C [2]
Density 1.05 g/cm3 [2]
Flash Point 118 °C [2]
Solubility Slightly soluble in Chloroform,

Ethyl Acetate
Storage Temperature 2-8°C [2][4]
Refractive Index 1.465 [2]
LogP -0.41 [2]
Vapor Pressure 0.0£0.6 mmHg at 25°C [2]
SMILES N#CC1CCC(=0)CC1 [2][4]
InChiKey QIWQJIGMBIABGRX- 2]

UHFFFAOYSA-N

Reactivity and Stability

Stability: The compound should be stored in a cool, dry, and well-ventilated area.[3] Conditions
to Avoid: Exposure to heat, flames, and sparks should be avoided.[2] Incompatible Materials:
Strong oxidizing agents.[2] Hazardous Decomposition: Combustion may produce hazardous
products such as carbon monoxide and nitrogen oxides.[2]

Expected Spectral Properties

While specific experimental spectra for 4-Oxocyclohexanecarbonitrile are not readily
available in public databases, its spectral characteristics can be reliably predicted based on its
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functional groups.

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
protons on the cyclohexane ring. The protons alpha to the carbonyl group (C=0) would
appear most downfield (shifted to a higher ppm value) due to the electron-withdrawing effect
of the ketone. Protons adjacent to the nitrile group would also experience some deshielding.
The spectrum would likely consist of complex multiplets in the aliphatic region (approx. 1.5-
3.0 ppm).

e 13C NMR: The carbon NMR spectrum would be characterized by several distinct signals:

o Asignal for the ketone carbonyl carbon at the far downfield end of the spectrum, typically
in the range of 200-220 ppm.

o A signal for the nitrile carbon (C=N), which is expected to appear in the range of 110-125
ppm.

o Asignal for the quaternary carbon attached to the nitrile group.

o Multiple signals in the aliphatic region (approx. 20-50 ppm) corresponding to the other four
CHz2 groups of the cyclohexane ring.

e Infrared (IR) Spectroscopy: The IR spectrum would prominently feature two characteristic
absorption bands:

o A strong, sharp absorption band around 2240-2260 cm~* corresponding to the C=N
(nitrile) stretching vibration.

o A strong, sharp absorption band around 1715 cm~! corresponding to the C=0 (ketone)
stretching vibration.

o Absorptions in the 2850-3000 cm~1 region due to C-H stretching of the cyclohexane ring.

e Mass Spectrometry: The molecular ion peak (M*) would be observed at an m/z of 123,
corresponding to the molecular weight of the compound. Fragmentation patterns would likely
involve the loss of small molecules like HCN or CO, and cleavage of the cyclohexane ring.
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Experimental Protocols
Synthesis of 4-Oxocyclohexanecarbonitrile from 1,4-
Dioxaspiro[4.5]decane-8-carbonitrile

This procedure details the deprotection of a ketal-protected precursor to yield the target
compound.[5]

Materials:

1,4-Dioxaspiro[4.5]decane-8-carbonitrile (200.6 g, 1.2 mol)

Boric acid (72 g, 1.2 mol)

Hydrochloric acid

Water (2500 mL)

Tetrahydrofuran (THF) (1000 mL)

Dichloromethane (DCM)

Procedure:

To a 5000 mL three-necked flask, add 1,4-dioxaspiro[4.5]decane-8-carbonitrile, boric acid,
2000 mL of water, and hydrochloric acid.

e Add 1000 mL of THF and an additional 500 mL of water to the mixture.
o Heat the reaction mixture to 60°C and maintain for 2 hours.

» Monitor the reaction progress by gas chromatography (GC) until the starting material is less
than 2% of the mixture.

e Cool the reaction mixture to room temperature.

o Perform a liquid-liquid extraction by adding dichloromethane. Repeat the extraction three
times.
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Combine the organic (dichloromethane) layers.

Remove the solvent by distillation under reduced pressure.

Purify the resulting product by distillation at 100°C and 2 mmHg.

This protocol is reported to yield approximately 140.4 g of 4-oxocyclohexanecarbonitrile
with 98% GC purity (95% vyield).[5]

Visualizations

Below are diagrams illustrating a key experimental workflow and the logical relationships of the
title compound.
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Caption: Synthesis workflow for 4-Oxocyclohexanecarbonitrile.
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4-Oxocyclohexanecarbonitrile

Key Features
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Caption: Key structural features, reactivity, and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physicochemical properties of 4-
Oxocyclohexanecarbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057107#physicochemical-properties-of-4-
oxocyclohexanecarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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